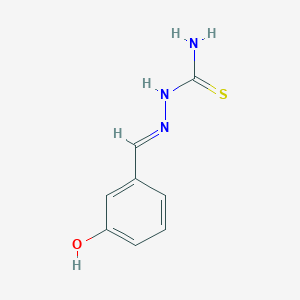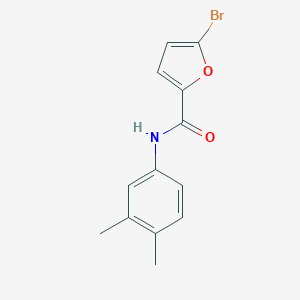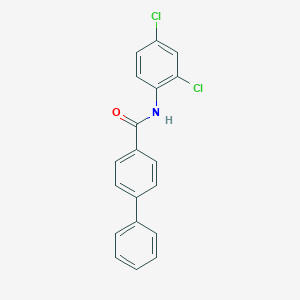![molecular formula C26H24N2O4S2 B324382 4-METHYL-N-[2'-(4-METHYLBENZENESULFONAMIDO)-[1,1'-BIPHENYL]-2-YL]BENZENE-1-SULFONAMIDE](/img/structure/B324382.png)
4-METHYL-N-[2'-(4-METHYLBENZENESULFONAMIDO)-[1,1'-BIPHENYL]-2-YL]BENZENE-1-SULFONAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-[2'-(4-METHYLBENZENESULFONAMIDO)-[1,1'-BIPHENYL]-2-YL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is the reaction of 4-methylbenzenesulfonyl chloride with aniline derivatives under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-METHYL-N-[2'-(4-METHYLBENZENESULFONAMIDO)-[1,1'-BIPHENYL]-2-YL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
4-METHYL-N-[2'-(4-METHYLBENZENESULFONAMIDO)-[1,1'-BIPHENYL]-2-YL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-METHYL-N-[2'-(4-METHYLBENZENESULFONAMIDO)-[1,1'-BIPHENYL]-2-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, affecting their function . Additionally, the aromatic rings can participate in π-π interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(p-Toluenesulfonyl)imino]phenyliodinane: This compound shares the sulfonamide group and aromatic structure but differs in its iodine content.
4-Methyl-N-(phenyl-λ3-iodaneylidene)benzenesulfonamide: Similar in structure but contains an iodine atom, which affects its reactivity and applications.
4-Methyl-N-(2-propynyl)benzenesulfonamide: Contains a propynyl group, leading to different chemical properties and uses.
Eigenschaften
Molekularformel |
C26H24N2O4S2 |
|---|---|
Molekulargewicht |
492.6 g/mol |
IUPAC-Name |
4-methyl-N-[2-[2-[(4-methylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C26H24N2O4S2/c1-19-11-15-21(16-12-19)33(29,30)27-25-9-5-3-7-23(25)24-8-4-6-10-26(24)28-34(31,32)22-17-13-20(2)14-18-22/h3-18,27-28H,1-2H3 |
InChI-Schlüssel |
QXPLTVAEUPLTJT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(Benzyloxy)phenyl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B324300.png)
![2-(1-Azepanylcarbonyl)-3-bromo-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B324308.png)
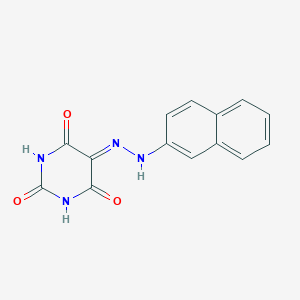

![2,5-dimethyl-N-[(E)-(2-methylindol-3-ylidene)methyl]aniline](/img/structure/B324314.png)
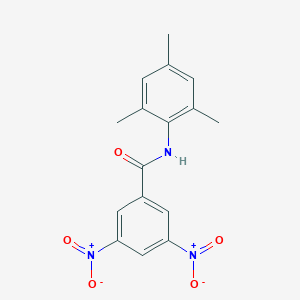
![N-(3-hydroxyphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B324319.png)
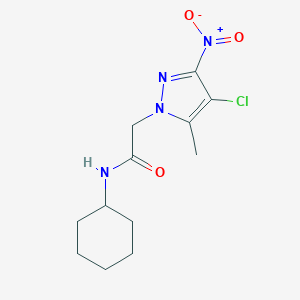
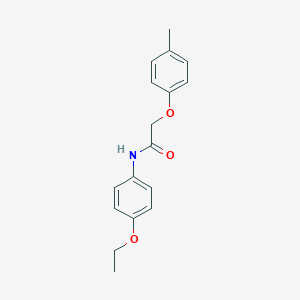
![1-[(4-Bromobenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B324323.png)
![4,6-dimethyl-2-oxo-1-[(Z)-(2,4,6-trimethylphenyl)methylideneamino]pyridine-3-carbonitrile](/img/structure/B324324.png)
